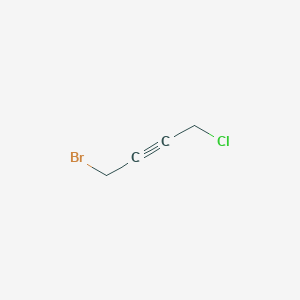
1-Bromo-4-chloro-2-butyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chloro-2-butyne is an organic compound with the molecular formula C4H4BrCl It is a halogenated alkyne, characterized by the presence of both bromine and chlorine atoms attached to a butyne backbone
Méthodes De Préparation
1-Bromo-4-chloro-2-butyne can be synthesized through multiple synthetic routes. One common method involves the halogenation of 2-butyne. The reaction typically requires the use of bromine and chlorine sources under controlled conditions to ensure selective halogenation at the desired positions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Bromo-4-chloro-2-butyne undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by a nucleophile. Common reagents for these reactions include sodium hydroxide or potassium iodide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkynes or alkenes.
Addition Reactions: The triple bond in this compound can react with electrophiles, such as hydrogen halides, to form addition products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-chloro-2-butyne, while elimination reactions can produce 1-bromo-1,3-butadiene.
Applications De Recherche Scientifique
1-Bromo-4-chloro-2-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which 1-Bromo-4-chloro-2-butyne exerts its effects involves its reactivity with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
1-Bromo-4-chloro-2-butyne can be compared with other halogenated alkynes, such as 1-Bromo-2-butyne and 1-Chloro-2-butyne These compounds share similar reactivity patterns but differ in their specific halogenation and substitution positions
Similar compounds include:
- 1-Bromo-2-butyne
- 1-Chloro-2-butyne
- 1-Bromo-4-chlorobutane
Each of these compounds has its own set of properties and applications, making this compound a unique and valuable compound in the field of organic chemistry.
Propriétés
Numéro CAS |
55882-30-9 |
|---|---|
Formule moléculaire |
C4H4BrCl |
Poids moléculaire |
167.43 g/mol |
Nom IUPAC |
1-bromo-4-chlorobut-2-yne |
InChI |
InChI=1S/C4H4BrCl/c5-3-1-2-4-6/h3-4H2 |
Clé InChI |
VATICBIJCZYBHZ-UHFFFAOYSA-N |
SMILES canonique |
C(C#CCBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)

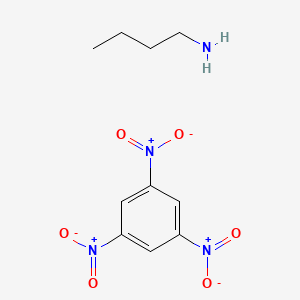
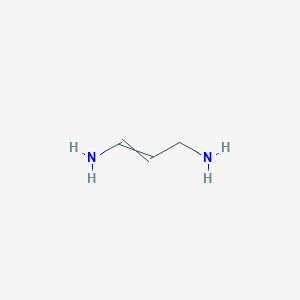
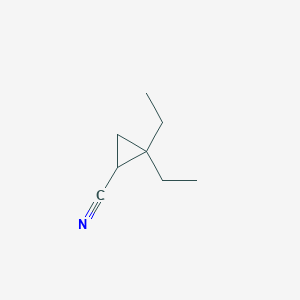
![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)
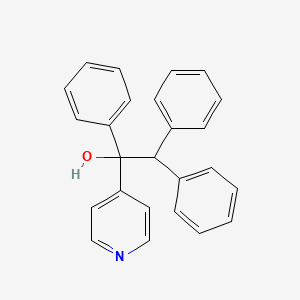

![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)

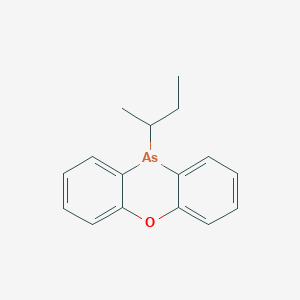
![({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14628790.png)
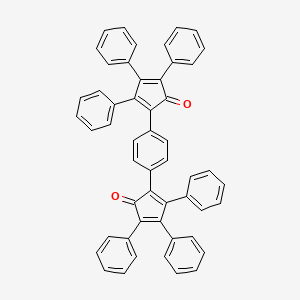
![Methyl 9-[(oxoacetyl)oxy]nonanoate](/img/structure/B14628795.png)
